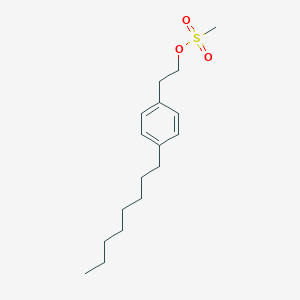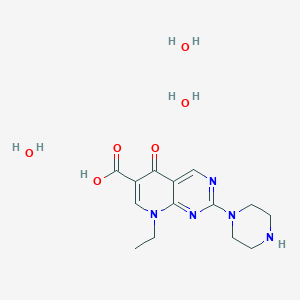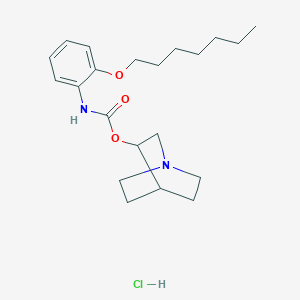
水杨醛腙
描述
Salicylaldehyde azine derivatives are compounds that have been found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. These compounds show weak fluorescence in good solvents, but strong emission in poor solvents. The AIEE color can vary from green to red, depending on the substituents on the azines, indicating potential applications in fluorescence sensing of hydrazine .
Synthesis Analysis
Salicylaldehyde azines can be synthesized through the condensation of substituted salicylaldehydes with hydrazine. The reaction conditions have been optimized to ensure smooth condensation, and the extent of condensation depends on the nature of the substituent group in the salicylaldehydes . Additionally, a novel formation of salicylaldehyde azine from methylhydrazones induced by tin(IV) chloride has been described, where the reaction causes a rupture in the N-N bond of the methylhydrazone, leading to the formation of symmetrical azine .
Molecular Structure Analysis
The molecular structure of salicylaldehyde azine has been determined using X-ray crystallography. The molecules are centrosymmetric and nearly planar, with small deviations from planarity due to intramolecular overcrowding. The bond distances within the benzene ring are consistent with a significant contribution from a resonance quinonoid form. A strong internal hydrogen bond binds the phenolic hydroxy-group to the nearest nitrogen atom in the azine chain .
Chemical Reactions Analysis
Salicylaldehyde azine undergoes ultrafast excited-state intramolecular proton transfer (ESIPT) with a characteristic time below 50 fs. The kinetics of decay of keto-tautomers in excited states was followed by transient absorption and stimulated emission bands . The dynamics of anion- and keto-type photochromic salicylaldehyde azine have been studied, revealing a stepwise formation of different conformers of the anions . Furthermore, a trefoil-shaped salicylaldehyde azine derivative displays base-induced multi-state luminescence, with a three-step deprotonation confirmed using various spectroscopic techniques .
Physical and Chemical Properties Analysis
Salicylaldehyde azine exhibits high thermal stability and good light-emitting behavior in the solid state. It can be used to dye cellulose and KBr, and its fluorescence intensity is not significantly affected by pH changes. However, the addition of TFA leads to slight fluorescence quenching, and the fluorescence intensity increases with the concentration of potassium tert-butoxide, indicating its potential use in the determination of potassium tert-butoxide . The luminescent salicylaldehyde azines with different substituents display strong fluorescence with large Stokes shifts in water and solid medium, and can be used as ratiometric fluorescent pH probes with a broad pH range .
科学研究应用
AIEgens 的构建模块
水杨醛腙用作 AIEgens(聚集诱导发射发光体)的新型构建模块。 这些有机荧光探针在生物成像中起着重要作用 . 通过简单地调整水杨醛衍生物的化学结构,制备了一系列从青色到红色的不同颜色发射的衍生物 .
追踪脂滴
水杨醛腙衍生物已用于追踪脂滴。 它们对靶向脂滴(LDs)具有高度选择性,并具有出色的光稳定性 . 它们可以作为报告基因用于监测油酸诱导的 LDs 的形成过程以及斑马鱼幼虫模型中 LDs 变化的发展过程 .
不对称取代基对光学性质的影响
水杨醛腙及其衍生物在实际应用中具有巨大潜力。 已经研究了通过插入供电子基团对它们的光学性质的不对称取代基的影响 . 这项研究为扩展具有各种功能的荧光探针的修饰提供了有意义且有价值的参考 .
检测特定金属离子
水杨醛腙已被开发用于通过激发态分子内质子转移 (ESIPT) 过程构建各种 AIEgens,以检测某些细胞器和特定金属离子 .
商业产品的生产
检测酮尿的医疗治疗
2-氧代-2H-1-苯并吡喃-3-羧酸的制备
水杨醛腙用于通过与丙二烯二酮反应制备 2-氧代-2H-1-苯并吡喃-3-羧酸 2- (2-氧代-2H-1-苯并吡喃-3-羰基)酰肼
作用机制
Target of Action
Salicylaldehyde azine is a chemical compound with the molecular formula C14H12N2O2 It has been noted for its anthelmintic activity , suggesting it may interact with biological targets related to parasitic worms.
Mode of Action
It’s known that salicylaldehyde azine exhibits interesting aggregation-induced emission enhancement (aiee) characteristics . In a good solvent, these compounds display very weak fluorescence, while strong emission is observed when they are placed in a poor solvent .
Biochemical Pathways
Given its noted anthelmintic activity , it may influence pathways related to the survival and reproduction of parasitic worms.
Result of Action
Its noted anthelmintic activity suggests it may have effects at the cellular level that are detrimental to parasitic worms.
Action Environment
The action of salicylaldehyde azine can be influenced by the solvent environment. In a good solvent, salicylaldehyde azine and its derivatives display very weak fluorescence. When placed in a poor solvent, they exhibit strong emission . This suggests that the efficacy and stability of salicylaldehyde azine may be influenced by the solvent environment.
安全和危害
属性
IUPAC Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H/b15-9+,16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVYWBRBMYHPC-KAVGSWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014692 | |
| Record name | Benzaldehyde, 2-hydroxy-, ((2-hydroxyphenyl)methylene)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959-36-4 | |
| Record name | Salicylaldehyde azine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2-hydroxy-, ((2-hydroxyphenyl)methylene)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-azinodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of salicylaldehyde azine is C14H12N2O2, and its molecular weight is 240.26 g/mol. []
ANone: Salicylaldehyde azine can be characterized by several spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to analyze the structure and confirm the presence of specific functional groups. [, , , , ]
- Fourier Transform Infrared Spectroscopy (FT-IR): This technique identifies characteristic functional groups through their vibrational modes. [, ]
- UV-Vis Absorption Spectroscopy: This method helps to understand the electronic transitions within the molecule and its interactions with light. [, , , , , ]
- Fluorescence Spectroscopy: This technique investigates the fluorescence properties of the compound, including its emission wavelength, quantum yield, and lifetime. [, , , , , , , , , , ]
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and can be used to analyze the molecular weight and fragmentation patterns of salicylaldehyde azine. Techniques like cold-spray ionization mass spectrometry (CSI-MS) have been used to study its self-assembly behavior. [, ]
- X-ray Diffraction: Single-crystal X-ray diffraction provides detailed information about the crystal structure and molecular packing of salicylaldehyde azine. [, , , , ]
A: Salicylaldehyde azine and its derivatives often exhibit aggregation-induced emission enhancement (AIEE). This means they fluoresce weakly in good solvents but show significantly enhanced emission in poor solvents or aggregated states. This is attributed to the restriction of intramolecular rotations in the aggregated state, which prevents non-radiative decay pathways and promotes fluorescence. [, , , , , , ]
A: The stability of salicylaldehyde azine can be influenced by pH. Research indicates that some derivatives are stable in a wide pH range, while others show changes in their absorption and emission properties depending on the pH. [, ]
A: Studies have shown that salicylaldehyde azine derivatives possess good thermal stability. For instance, differential scanning calorimetry (DSC) analysis revealed a high maximum exothermic peak temperature for a specific derivative. [, ]
A: While salicylaldehyde azine itself is not widely reported as a catalyst, its derivatives have shown potential in specific applications. For instance, a salicylaldehyde azine/MWCNTs/Nafion modified electrode demonstrated high selectivity and sensitivity towards Cu2+ ions, enabling its application as an electrochemical sensor for Cu2+ detection in environmental samples. []
A: Yes, computational chemistry plays a vital role in understanding the properties and behavior of salicylaldehyde azine. Techniques like molecular dynamics simulations (MDS) have been employed to investigate the aggregation behavior of its derivatives in different solvent mixtures. [] Furthermore, theoretical calculations, such as those using the Pople–Pariser–Parr method, have been conducted to study the π-electron system of salicylaldehyde azine and gain insights into its electronic structure and spectroscopic properties. []
A: Introducing different substituents on the azine moiety significantly impacts the AIEE properties of salicylaldehyde azine derivatives. For instance, electron-donating groups (–OMe, –NEt2) and electron-withdrawing groups (–NO2, –F, –Cl) can lead to variations in the emission color, ranging from green to red, depending on their electronic effects on the molecule. [, , , , ]
A: Research suggests that encapsulating salicylaldehyde azine within a zeolite nanocage enhances its stability. This confinement hinders twisting motions, leading to increased fluorescence lifetime compared to its solution state. []
ANone: Salicylaldehyde azine and its derivatives hold promise for a wide range of applications, including:
- Fluorescent Probes: Due to their AIEE and ESIPT characteristics, they can be used for sensing various analytes like metal ions (Cu2+), pH changes, and biologically relevant molecules such as HClO, cysteine, homocysteine, and β-galactosidase. [, , , , , , ]
- Bioimaging: Their fluorescence properties make them suitable for imaging cellular structures like lipid droplets and mitochondria. [, ]
- Protein Staining: Salicylaldehyde azine has been explored as a sensitive fluorescence-based dye for detecting proteins in polyacrylamide gels, exhibiting higher sensitivity compared to conventional staining methods. []
- Materials Science: The ability of some derivatives to form metal-ligand complexes with Zn2+ ions suggests their potential use in developing new materials with tailored thermal properties. []
- Information Encryption and Security: The responsiveness of some derivatives to stimuli like pH changes and metal ions makes them potentially valuable in designing rewritable paper and erasable ink. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















